molecular formula C18H20N2O3S B2478512 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide CAS No. 921793-53-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide

Cat. No. B2478512
CAS RN: 921793-53-5
M. Wt: 344.43
InChI Key: OLPJANPLZUPHSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by molecular modeling. Unfortunately, the specific molecular structure analysis for this compound is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, optical activity, and reactivity. Unfortunately, the specific physical and chemical properties for this compound are not available in the search results .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

One area of research has involved the synthesis of heterocyclic compounds through the manipulation of thiophene carboxamide derivatives. These synthetic pathways often target the creation of molecules with potential therapeutic applications, such as antimicrobial, anti-inflammatory, and anticancer agents. For example, the study by Mohareb et al. (2004) detailed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various pyrazole, isoxazole, and pyrimidine derivatives, showcasing the chemical versatility of thiophene derivatives in heterocyclic synthesis (Mohareb et al., 2004).

Synthesis of Novel Heterocyclic Compounds

The development of novel heterocyclic compounds with potential anticancer and anti-inflammatory properties has been a significant focus. Abu-Hashem et al. (2020) synthesized a range of novel compounds derived from visnaginone and khellinone, which displayed high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of such derivatives (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Evaluation

Further research has explored the antimicrobial and anticancer activities of carboxamide derivatives. Studies by Talupur et al. (2021) and others have synthesized and evaluated thiophene-2-carboxamides and related compounds for their biological activities. These compounds were subjected to docking studies and showed promising results in terms of their antimicrobial efficacy (Talupur et al., 2021).

Pharmacological Applications

Additionally, the pharmacological applications of substituted thiophene derivatives have been studied, including their roles as antiarrhythmic, serotonin antagonist, and antianxiety activities. Research by Amr et al. (2010) synthesized a series of novel thiophene derivatives, demonstrating high activity compared with standard drugs, suggesting the potential of these compounds in developing new therapeutic agents (Amr et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-20-13-8-7-12(19-16(21)15-6-5-9-24-15)10-14(13)23-11-18(2,3)17(20)22/h5-10H,4,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPJANPLZUPHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide

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